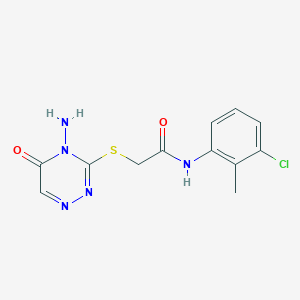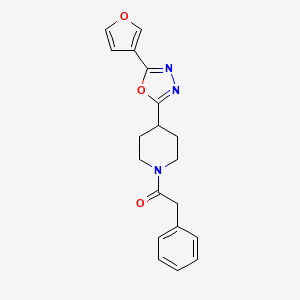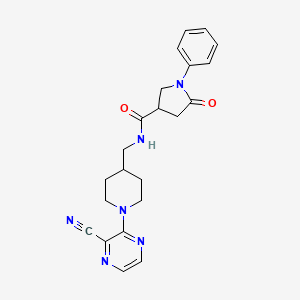
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. Its unique structure, which includes a pyrazine ring, a piperidine ring, and a pyrrolidine ring, makes it an interesting subject for research in medicinal chemistry, pharmacology, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Pyrazine Ring: The initial step often involves the synthesis of the 3-cyanopyrazine moiety. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Piperidine Ring Formation: The next step involves the formation of the piperidine ring, which can be synthesized via hydrogenation of pyridine derivatives or through reductive amination.
Coupling Reactions: The pyrazine and piperidine rings are then coupled using a suitable linker, often involving a methyl group.
Pyrrolidine Ring Formation: The pyrrolidine ring is synthesized separately and then coupled with the intermediate product from the previous step.
Final Coupling and Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust catalytic systems to facilitate the various coupling reactions.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and pyrrolidine rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group in the pyrazine ring, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion of nitrile to amine.
Substitution: Formation of substituted carboxamides.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound can be used to study the interactions between small molecules and biological macromolecules. Its structure makes it a potential candidate for binding studies with proteins and nucleic acids.
Medicine
In medicinal chemistry, N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide can be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or specific chemical reactivity.
作用机制
The mechanism of action of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
相似化合物的比较
Similar Compounds
- N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide
- N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)pent-4-enamide
Uniqueness
Compared to similar compounds, N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide stands out due to its unique combination of functional groups and ring structures. This makes it particularly versatile for various applications in scientific research and industry. Its specific configuration may also confer unique biological activity, making it a valuable compound for drug discovery and development.
属性
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O2/c23-13-19-21(25-9-8-24-19)27-10-6-16(7-11-27)14-26-22(30)17-12-20(29)28(15-17)18-4-2-1-3-5-18/h1-5,8-9,16-17H,6-7,10-12,14-15H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIIJNSCGYJHOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2CC(=O)N(C2)C3=CC=CC=C3)C4=NC=CN=C4C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
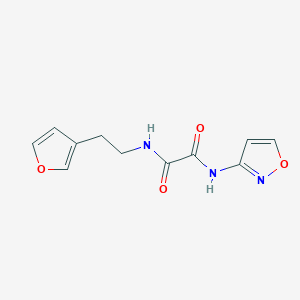
![4-fluoro-N-{11-methyl-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzene-1-sulfonamide](/img/structure/B2650303.png)
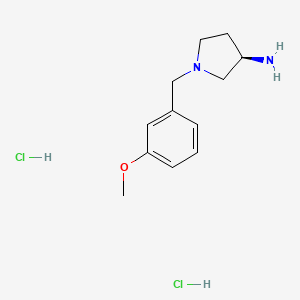
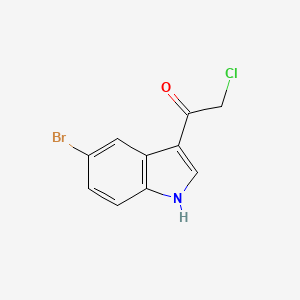
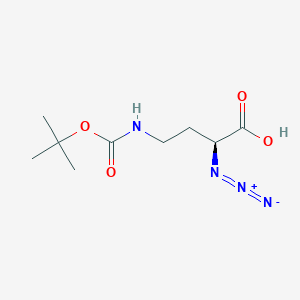
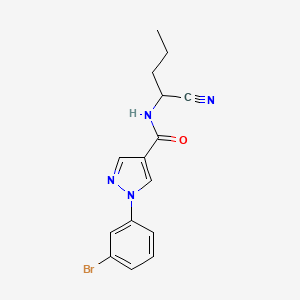
![2-[(4-bromophenyl)sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2650313.png)
![5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-chlorobenzyl sulfide](/img/structure/B2650315.png)
![N-(4-bromo-2-fluorophenyl)-2-[2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2650316.png)
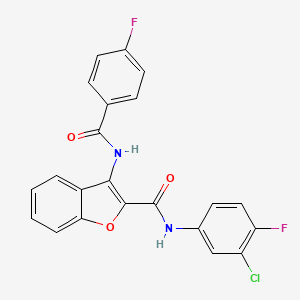
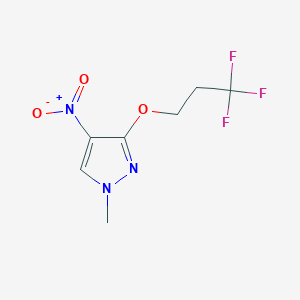
![1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B2650321.png)
